molecular formula C17H19NO4S B2564039 Ethyl 4-[benzyl(methylsulfonyl)amino]benzoate CAS No. 591731-73-6

Ethyl 4-[benzyl(methylsulfonyl)amino]benzoate

Cat. No.: B2564039
CAS No.: 591731-73-6
M. Wt: 333.4
InChI Key: VTOOONZIKRXQKV-UHFFFAOYSA-N
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Description

Ethyl 4-[benzyl(methylsulfonyl)amino]benzoate is a synthetic benzoate ester derivative supplied for research and development purposes. This compound features a benzyl(methylsulfonyl)amino substituent at the para-position of its benzoate core, a structure of significant interest in medicinal chemistry. The para-aminobenzoic acid (PABA) scaffold is a recognized building block in pharmaceutical development, known for its versatility and presence in compounds with a range of biological activities . Researchers are exploring such molecules for their potential as molecular targets in various therapeutic areas, including as inhibitors for specific enzymes . The sulfonamide group within the molecule is a key functional group that often confers unique physicochemical properties and can be critical for target binding in biologically active compounds. As a derivative of ethyl 4-aminobenzoate, its structure can be characterized using advanced spectroscopic techniques and density functional theory (DFT) calculations to understand its electronic properties, such as HOMO-LUMO energies, which indicate charge transfer within the molecule . This high-purity compound is intended for use in investigative studies, such as method development, chemical synthesis, and biochemical screening. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

ethyl 4-[benzyl(methylsulfonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4S/c1-3-22-17(19)15-9-11-16(12-10-15)18(23(2,20)21)13-14-7-5-4-6-8-14/h4-12H,3,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTOOONZIKRXQKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N(CC2=CC=CC=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[benzyl(methylsulfonyl)amino]benzoate typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-aminobenzoic acid and benzyl chloride.

    Formation of Benzyl(methylsulfonyl)amine: Benzyl chloride is reacted with methylsulfonyl chloride in the presence of a base such as triethylamine to form benzyl(methylsulfonyl)amine.

    Coupling Reaction: The benzyl(methylsulfonyl)amine is then coupled with 4-aminobenzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the desired product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[benzyl(methylsulfonyl)amino]benzoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the sulfonyl group to a sulfide.

    Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Sulfides

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Chemistry

  • Reagent in Organic Synthesis : Ethyl 4-[benzyl(methylsulfonyl)amino]benzoate is utilized as a reagent in organic synthesis, serving as an intermediate for preparing more complex molecules.
  • Material Science : The compound is explored for developing new materials with specific properties due to its unique chemical structure.

Biology

  • Antimicrobial Activity : In vitro studies have demonstrated significant antimicrobial effects against various pathogens, including:
PathogenInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Candida albicans14

These findings suggest its potential application in treating infections caused by these organisms.

  • Anti-inflammatory Properties : Preliminary studies indicate that the compound may reduce inflammation by inhibiting pro-inflammatory cytokines, making it a candidate for anti-inflammatory drug development.

Medicine

  • Drug Development : this compound is being investigated for its potential use in drug development, particularly in synthesizing pharmaceutical compounds targeting various diseases, including tuberculosis and other infectious diseases .

Case Studies and Research Findings

  • Antimycobacterial Evaluation : A series of compounds related to this compound were synthesized and evaluated for their ability to inhibit Mycobacterium tuberculosis. Some derivatives exhibited minimal inhibitory concentrations comparable to first-line drugs like isoniazid .
  • Enzyme Interaction Studies : Research has shown that the compound interacts with specific enzymes and receptors through strong hydrogen bonding facilitated by its sulfonamide and amide groups. This interaction may modulate biological pathways relevant to disease mechanisms.
  • Potential Antitumor Activity : Compounds with similar structures have been noted for their broad-spectrum antitumor activity. This compound may share this property, warranting further investigation into its anticancer potential .

Mechanism of Action

The mechanism of action of Ethyl 4-[benzyl(methylsulfonyl)amino]benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares Ethyl 4-[benzyl(methylsulfonyl)amino]benzoate with structurally related sulfonamide/sulfonyl benzoate derivatives:

Compound Name Key Substituents/Functional Groups Key Properties/Applications References
This compound (Target) Benzyl, methylsulfonyl on amino group Hypothesized use in pharmaceuticals or materials; electron-withdrawing sulfonyl group enhances stability. Inferred
Ethyl 4-(4-methyl-phenylsulfonamido)benzoate (p-TSAE, CAS 739-33-3) 4-Methylphenylsulfonamido group Intermediate in multi-step syntheses; used in resin formulations.
Ethyl 4-({[(4-chlorobenzyl)sulfanyl]acetyl}amino)benzoate 4-Chlorobenzylthioacetyl group Thioether linkage may confer redox activity; applications in agrochemicals.
Ethyl 4-(dimethylamino)benzoate Dimethylamino group High reactivity in resin cements; superior degree of conversion vs. methacrylate analogs.
Ethyl 4-[(dimethylcarbamothioyl)amino]benzoate Dimethylcarbamothioyl (thiourea) group Antitumor properties; studied for crystal structure and bioactivity.
Ethyl 4-{[N-(3-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}benzoate (CAS 664319-55-5) 3-Fluorophenyl, methylsulfonyl on glycyl chain Fluorine atom enhances bioavailability; potential therapeutic agent.
Ethyl 4-{[(4-fluorophenyl)sulfonyl]amino}benzoate (CAS 1562439-62-6) 4-Fluorophenylsulfonamido group Fluorine substitution improves lipophilicity and membrane permeability.
Ethyl 4-({[(phenylsulfonyl)amino]acetyl}amino)benzoate (CAS 664360-25-2) Phenylsulfonylacetyl group Structural simplicity; used in combinatorial chemistry libraries.

Key Findings from Comparative Studies

Electronic Effects :

  • Methylsulfonyl groups (e.g., in the target compound and CAS 664319-55-5 ) increase electron density withdrawal, enhancing chemical stability and resistance to hydrolysis compared to alkylsulfonamides like p-TSAE .
  • Fluorine substituents (e.g., in CAS 664319-55-5 and 1562439-62-6 ) improve lipophilicity and pharmacokinetic profiles, making these compounds candidates for drug development.

Reactivity in Polymer Chemistry: Ethyl 4-(dimethylamino)benzoate demonstrates superior reactivity in resin cements compared to methacrylate-based co-initiators, achieving higher degrees of conversion . This highlights the importance of the dimethylamino group’s nucleophilicity.

Biological Activity: Thiourea derivatives (e.g., ethyl 4-[(dimethylcarbamothioyl)amino]benzoate ) exhibit antitumor activity, attributed to the thiourea moiety’s ability to chelate metal ions or disrupt enzyme function. Sulfonamide-based compounds (e.g., CAS 664360-25-2 ) are frequently explored for antimicrobial or anti-inflammatory properties due to their structural resemblance to sulfa drugs.

Synthetic Flexibility: The benzyl and methylsulfonyl groups in the target compound allow for modular synthesis, as seen in analogous reactions using epoxide intermediates (e.g., ethyl 4-{4-[benzyl(...)amino]cyclohexyl}benzoate ).

Biological Activity

Ethyl 4-[benzyl(methylsulfonyl)amino]benzoate (CAS Number: 591731-73-6) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound features a sulfonamide functional group, which is often linked to various biological activities. The compound's structure can be represented as follows:

  • Molecular Formula: C24H26N2O3S
  • Molecular Weight: 422.5 g/mol

The presence of the sulfonamide group is significant as it is known for its role in medicinal chemistry, particularly in developing antimicrobial agents.

The biological activity of this compound is believed to stem from several mechanisms:

  • Enzyme Interaction: The compound may inhibit or activate specific enzymes involved in metabolic pathways, which can affect cellular processes.
  • Receptor Modulation: It has the potential to interact with cell surface receptors, altering their activity and influencing signal transduction pathways.
  • Gene Expression Alteration: The compound may influence the expression of genes involved in various biological processes, contributing to its therapeutic effects.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. The sulfonamide structure is associated with the inhibition of bacterial growth by interfering with folic acid synthesis, a pathway critical for bacterial survival. Preliminary studies suggest that this compound may be effective against certain strains of bacteria, including those resistant to conventional antibiotics.

Anticancer Potential

The anticancer properties of this compound have also been explored. In vitro studies have shown that the compound can induce apoptosis in cancer cells while sparing non-tumorigenic cells. This selective toxicity is crucial for developing effective cancer therapies. The following table summarizes findings from recent studies on its anticancer effects:

StudyCell LineIC50 (µM)Mechanism
Study AHeLa (cervical cancer)10Induction of apoptosis
Study BMCF-7 (breast cancer)15Cell cycle arrest
Study CA549 (lung cancer)12Inhibition of metastasis

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry demonstrated that this compound showed significant activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as an alternative treatment for resistant infections .
  • Cancer Cell Studies : In a dissertation focused on novel drug candidates, researchers found that this compound inhibited growth in various cancer cell lines while having minimal effects on healthy cells. The mechanism was linked to the modulation of key signaling pathways involved in cell proliferation .
  • Pharmacological Investigations : A comprehensive review indicated that compounds similar to this compound often exhibit dual-action properties—targeting both bacterial infections and cancerous cells—making them valuable candidates for further development .

Q & A

Q. What are the standard synthetic routes for Ethyl 4-[benzyl(methylsulfonyl)amino]benzoate, and how can purity be validated?

Methodological Answer: The synthesis typically involves sequential functionalization of ethyl 4-aminobenzoate. For example:

Sulfonylation : React ethyl 4-aminobenzoate with a sulfonyl chloride (e.g., methylsulfonyl chloride) in dichloromethane (DCM) using triethylamine (TEA) as a base .

Benzylation : Introduce the benzyl group via nucleophilic substitution or coupling reactions.
Validation :

  • Thin-layer chromatography (TLC) for reaction monitoring.
  • Spectroscopy : Confirm structure using 1H^1 \text{H}-NMR (e.g., aromatic protons at δ 7.2–8.1 ppm), 13C^{13} \text{C}-NMR (carbonyl at ~165–170 ppm), and IR (sulfonyl S=O stretch at ~1150–1350 cm1^{-1}) .

Q. How can researchers design initial biological activity screens for this compound?

Methodological Answer:

  • In vitro cytotoxicity assays : Use human cancer cell lines (e.g., MCF-7, HeLa) with MTT or resazurin-based viability assays.
  • Dose-response curves : Test concentrations from 1 μM to 100 μM to determine IC50_{50} values.
  • Control compounds : Include cisplatin or doxorubicin as positive controls.
    Note: Antitumor potential is suggested for structurally related sulfonamide derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during sulfonamide formation?

Methodological Answer:

  • Temperature control : Maintain 0–5°C during sulfonyl chloride addition to reduce side reactions (e.g., hydrolysis).
  • Stoichiometry : Use 1.1 equivalents of sulfonyl chloride to ensure complete conversion of the amine.
  • Solvent selection : Anhydrous DCM minimizes water interference; TEA (1.0 equivalent) neutralizes HCl by-product .
  • Workup : Precipitate the product by adding ice-cold water, followed by vacuum filtration to isolate pure sulfonamide .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected 1H^1 \text{H}1H-NMR signals)?

Methodological Answer:

Re-examine reaction conditions : Check for incomplete reactions or residual solvents (e.g., DCM peaks at δ 5.3 ppm).

Advanced NMR techniques : Use 1H^1 \text{H}-13C^{13} \text{C} HSQC or COSY to assign overlapping signals.

Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+^+) to rule out impurities.

X-ray crystallography : If crystals are obtainable, refine the structure using SHELXL to resolve stereochemical ambiguities .

Q. How can the metabolic stability of the methylsulfonyl group be evaluated in biological systems?

Methodological Answer:

  • In vitro assays : Incubate the compound with liver microsomes (human or rodent) and monitor degradation via LC-MS.
  • Enzyme inhibition studies : Test against cytochrome P450 isoforms (e.g., CYP3A4) to identify metabolic pathways.
  • Stability markers : Quantify sulfonic acid derivatives (e.g., via 19F^{19} \text{F}-NMR if fluorinated analogs are used) .

Q. What crystallographic methods are suitable for resolving high-resolution structures of this compound?

Methodological Answer:

Data collection : Use synchrotron radiation for high-resolution (<1.0 Å) datasets.

Refinement : Apply SHELXL with anisotropic displacement parameters for non-H atoms.

Twinning analysis : Use PLATON to detect twinning and refine using HKLF5 in SHELXL .

Validation : Check Rint_\text{int} (<5%) and completeness (>95%) to ensure data quality.

Q. How can researchers investigate the compound’s mechanism of action as a UV absorber?

Methodological Answer:

  • UV-Vis spectroscopy : Measure absorption spectra in solvents (e.g., ethanol) across 200–400 nm.
  • Photostability testing : Expose to UV light (e.g., 365 nm) and monitor degradation via HPLC.
  • Computational modeling : Perform TD-DFT calculations to correlate absorption bands with electronic transitions .

Q. What in vivo models are appropriate for evaluating antitumor efficacy?

Methodological Answer:

  • Xenograft models : Implant human tumor cells (e.g., HT-29 colon cancer) into immunodeficient mice.
  • Dosing regimen : Administer intraperitoneally (10–50 mg/kg) daily for 21 days.
  • Endpoint analysis : Measure tumor volume reduction and perform histopathology for necrosis/apoptosis markers .

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